molecular formula C9H9ClN4 B7829233 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B7829233
M. Wt: 208.65 g/mol
InChI Key: CRYNTXAGEOUKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a 1-methyl-1H-pyrazol-5-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The pyrazole and pyrimidine rings can engage in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine.

Scientific Research Applications

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyrimidine: Lacks the pyrazole moiety but shares the chloro and methyl substitutions on the pyrimidine ring.

    4-(1-Methyl-1H-pyrazol-5-yl)pyrimidine: Similar structure but without the chloro substitution at the 2-position.

Uniqueness

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both the chloro and pyrazole groups allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-chloro-5-methyl-4-(2-methylpyrazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-11-9(10)13-8(6)7-3-4-12-14(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYNTXAGEOUKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 3
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 4
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 5
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 6
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.